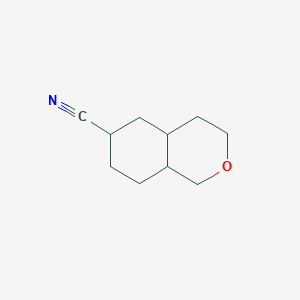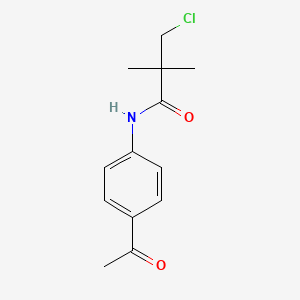![molecular formula C9H14ClNO4 B2755679 3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2490375-63-6](/img/structure/B2755679.png)
3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, also known as CMAC, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CMAC is a derivative of azetidine and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
1. Role in Protein Synthesis and Ion Transport
Azetidine-2-carboxylic acid (AZ), an analog of proline, has been studied to understand the relationship between protein synthesis and ion transport. It is observed that AZ, even at low concentrations, is a potent inhibitor of the release of ions to the xylem in plants and affects the uptake to the root as well. This suggests that AZ impacts the protein formation process, rendering the formed proteins ineffective as enzymes (Pitman et al., 1977).
2. Presence in Food Chain and Potential Toxic Effects
Azetidine-2-carboxylic acid (Aze) is present in sugar beets and table beets, and it can be misincorporated into proteins in place of proline in many species, including humans. This misincorporation leads to various toxic effects and congenital malformations, indicating its significance in the pathogenesis of diseases in humans (Rubenstein et al., 2009).
3. Impact on Collagen, Keratin, and Hemoglobin Structure
Azetidine-2-carboxylic acid (L-Aze) alters the structure of essential proteins like collagen, keratin, and hemoglobin when misincorporated in place of proline. This misincorporation in animal models has been linked to a range of malformations, highlighting the compound's potential role in human disease and its natural occurrence in common foods like garden beets (Rubenstein et al., 2006).
4. Prodrug Development for Enhanced Medicinal Properties
3'-Azido-2',3'-dideoxythymidine (AZT) is an HIV treatment drug, and its prodrugs have been developed using azetidine derivatives. These prodrugs aim to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, and modify its pharmacokinetic properties for better efficacy and reduced toxicity (Parang et al., 2000).
5. Azetidine Analogues in Protein Conformation Studies
Azetidine-2-carboxylic acid and its derivatives are utilized in studying protein conformation and metabolism. For instance, its isotopically labeled form has been used in uptake and incorporation studies in both plants and bacteria, shedding light on proline metabolism and protein structure (Verbruggen et al., 1992).
6. Utility in Synthetic Organic Chemistry
Azetidine derivatives are valuable in synthetic organic chemistry for creating compounds with medicinal properties, like antibacterial agents. For example, the synthesis of 7-Azetidinylquinolones showcases the role of azetidine in developing new antibacterial drugs (Frigola et al., 1995).
7. Role in Polymer Science
In polymer science, azetidine compounds like 3-azetidinyl propanol are used to create self-curable aqueous-based polyurethane dispersions. This application demonstrates the versatility of azetidine derivatives in materials science (Wang et al., 2006).
特性
IUPAC Name |
3-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNPMNZKJDNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



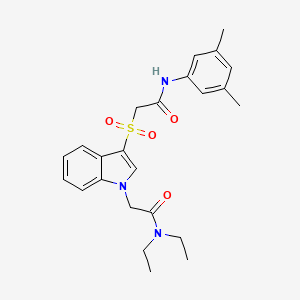
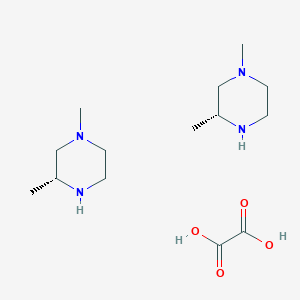
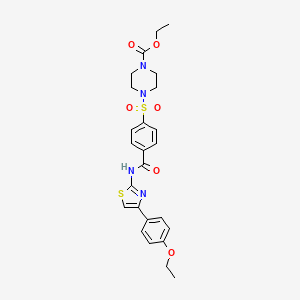

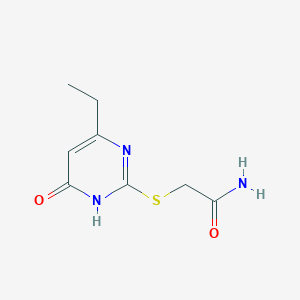
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)


